molecular formula C5H4F3NS B11735190 2-(Trifluoromethyl)thiophen-3-amine

2-(Trifluoromethyl)thiophen-3-amine

Cat. No.: B11735190
M. Wt: 167.15 g/mol
InChI Key: AJXDLSDHYHKLJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Trifluoromethyl)thiophen-3-amine is an organic compound with the molecular formula C5H4F3NS. It belongs to the class of thiophene derivatives, which are known for their diverse applications in various fields, including medicinal chemistry and materials science. The presence of the trifluoromethyl group imparts unique chemical properties to the compound, making it a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals .

Chemical Reactions Analysis

Types of Reactions: 2-(Trifluoromethyl)thiophen-3-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include trifluoromethyl-substituted thiophenes, sulfoxides, sulfones, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 2-(Trifluoromethyl)thiophen-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, allowing it to effectively bind to its targets. The compound can modulate various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Uniqueness: 2-(Trifluoromethyl)thiophen-3-amine is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties. This group enhances the compound’s stability, lipophilicity, and ability to participate in various chemical reactions, making it a valuable intermediate in synthetic chemistry .

Properties

Molecular Formula

C5H4F3NS

Molecular Weight

167.15 g/mol

IUPAC Name

2-(trifluoromethyl)thiophen-3-amine

InChI

InChI=1S/C5H4F3NS/c6-5(7,8)4-3(9)1-2-10-4/h1-2H,9H2

InChI Key

AJXDLSDHYHKLJJ-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1N)C(F)(F)F

Origin of Product

United States

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